2-[(Quinazolin-4-yl)amino]acetamide - 55040-21-6

2-[(Quinazolin-4-yl)amino]acetamide

Catalog Number: EVT-3004557
CAS Number: 55040-21-6
Molecular Formula: C10H10N4O
Molecular Weight: 202.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-[(Quinazolin-4-yl)amino]acetamide derivatives are a class of organic compounds characterized by a quinazoline ring structure with an aminoacetamide substituent at the 2nd position. These compounds are synthetic and are explored for their potential therapeutic benefits, particularly in oncology [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. They act as kinase inhibitors, interfering with crucial signaling pathways involved in cell proliferation and survival.

Synthesis Analysis
  • From Anthranilic Acid Derivatives: One common method involves a multistep synthesis starting with anthranilic acid derivatives. Cyclization reactions with formamide or formic acid derivatives lead to the formation of the quinazolinone core. Subsequent chlorination and amination reactions with appropriately substituted amines introduce the desired substituents at the 2nd and 4th positions of the quinazoline ring [, , , , , , , , , , , , , ].
  • From 2-[(Quinazolin-4-yl)amino]acetic Acid: Another method utilizes 2-[(Quinazolin-4-yl)amino]acetic acid as a starting material. This acid can be readily converted to the corresponding acid chloride, which then undergoes nucleophilic substitution with various amines to yield the desired acetamide derivatives [, ].
  • Microwave-Assisted Synthesis: Some studies employed microwave-assisted synthesis for improved yields and reduced reaction times, particularly in cyclization and substitution reactions [, ].
Molecular Structure Analysis

The core structure of 2-[(Quinazolin-4-yl)amino]acetamide derivatives consists of a quinazoline ring (a bicyclic aromatic system) with an aminoacetamide group (-NH-CH2-C(=O)-NH2) attached at the 2nd position. Various substituents, including alkyl, aryl, heteroaryl, and other functional groups, can be introduced at different positions of the quinazoline ring and the amino group of the acetamide moiety. The specific substituents significantly influence the compound's pharmacological properties [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Mechanism of Action

The primary mechanism of action for many 2-[(Quinazolin-4-yl)amino]acetamide derivatives involves kinase inhibition [, , , , , ]. These compounds bind to the ATP-binding site of specific kinases, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cellular processes like proliferation, survival, and angiogenesis.

  • AZD3229 is a potent pan-KIT mutant inhibitor designed for treating gastrointestinal stromal tumors []. It demonstrates potent inhibition against various KIT mutant kinases, which are involved in tumor growth.
  • Several 6,7-dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides showed potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR-1 and VEGFR-2), signifying their potential as anti-angiogenic agents [].
Physical and Chemical Properties Analysis
  • Solubility: The introduction of polar functional groups, such as hydroxyl, amino, or carboxyl groups, generally enhances water solubility [].
  • Lipophilicity: Aromatic and alkyl substituents contribute to increased lipophilicity, influencing their membrane permeability and bioavailability [].

Computational studies using density functional theory (DFT) calculations have been conducted to understand the electronic effects of various substituents on the structure and thermal stability of these compounds []. Additionally, molecular docking studies were utilized to predict their binding affinity and interactions with target proteins, providing insights into their potential biological activity [, , , , ].

Applications
  • Anticancer Activity: Several studies highlighted the anticancer potential of these compounds, particularly against various tumor cell lines [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Their ability to inhibit kinases involved in tumor cell proliferation and angiogenesis makes them attractive targets for drug development.

  • Antimicrobial Activity: Some derivatives showed promising antibacterial and antifungal activities [, , ]. These compounds were tested against various Gram-positive and Gram-negative bacteria and fungal strains.

  • Anti-inflammatory Activity: Certain derivatives exhibited anti-inflammatory properties by inhibiting protein denaturation, suggesting their potential in treating inflammatory conditions [].

  • Antioxidant Activity: Studies on 2-(3,4-dihydro-3-oxo-2H-[1,2,4]triazino[4,3-c]quinazolin-4-yl)acetic acid derivatives demonstrated their potential as antioxidants in models of nitrosative stress, offering new possibilities for treating ischemic diseases [].

  • Other Applications: Researchers have explored the potential of these compounds as anti-platelet aggregation agents [, ], suggesting possible uses in preventing thrombosis and cardiovascular diseases.

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: AZD3229 is a potent pan-KIT mutant kinase inhibitor. It demonstrates potent single-digit nM growth inhibition across a broad cell panel, with a good margin to KDR-driven effects. [] This compound exhibits excellent cross-species pharmacokinetics and strong pharmacodynamic inhibition of its target. []
  • Relevance: AZD3229 shares the core structure of 2-[(Quinazolin-4-yl)amino]acetamide, with modifications at the acetamide nitrogen and the quinazoline ring. Specifically, AZD3229 features a substituted phenyl ring attached to the acetamide nitrogen, incorporating a propan-2-yl-1H-1,2,3-triazole moiety. Furthermore, the quinazoline ring in AZD3229 is substituted with a fluorine atom at the 5-position and a 2-methoxyethoxy group at the 7-position. These substitutions contribute to its potent inhibitory activity against KIT mutants. []

6,7-Dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides

  • Compound Description: This series of compounds acts as antagonists of VEGFR-1 and VEGFR-2. Several analogues exhibited low micromolar to nanomolar potency in inhibiting VEGFR-1 and VEGFR-2. []

6,7-Dimethoxy-quinazolin-4-yl-amino-nicotinamides

  • Compound Description: This class of compounds functions as antagonists of VEGF receptor II (VEGFR-2). Many compounds display VEGFR-2 inhibitory activity. []
  • Relevance: Similar to the previous group, these compounds retain the quinazolin-4-yl-amino portion of 2-[(Quinazolin-4-yl)amino]acetamide but replace the acetamide group with a nicotinamide group. This substitution contributes to their VEGFR-2 inhibitory activity. []

3-{4-[2-amino-4-(substitutedphenyl)-2H-[1,3]oxazin/thiazin-6-yl]-2-phenyl-3H-quinazolin-4-one derivatives

  • Compound Description: These novel quinazolinone derivatives were designed to be highly lipophilic and exhibit anticonvulsant activity with fewer side effects. [] They were evaluated for their anticonvulsant activity and showed significant activity against MES and scPTZ-induced seizures. []
  • Relevance: These compounds share the quinazolin-4-one core structure with 2-[(Quinazolin-4-yl)amino]acetamide. They differ in the substituents at the 2 and 3 positions of the quinazolinone ring. The presence of the 2-phenyl and 3-{4-[2-amino-4-(substitutedphenyl)-2H-[1,3]oxazin/thiazin-6-yl] moieties in these derivatives contributes to their anticonvulsant properties. []

2-(Quinazolin-4-ylamino)-[1,4]benzoquinones

  • Compound Description: These compounds act as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). [] Several compounds inhibit VEGF-stimulated autophosphorylation in intact cells. []
  • Relevance: Sharing the quinazolin-4-ylamino core with 2-[(Quinazolin-4-yl)amino]acetamide, these compounds feature a [, ]benzoquinone ring directly attached to the amino group. This structural modification is crucial for their irreversible binding to VEGFR-2. []

(Z)-4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobut-2-enoic acid (IR-01)

  • Compound Description: IR-01 was designed based on two multifunctionalyzed structural fragments: 4-aminoantipyrine and 1,4-dioxo-2-butenyl. [] It exhibits chemoprotective effects, preventing clastogenic and aneugenic damage, increasing splenic phagocytosis and lymphocyte frequency, and inducing cell death. []
  • Relevance: While not directly containing the quinazoline ring system, IR-01, like 2-[(Quinazolin-4-yl)amino]acetamide, incorporates an acetamide group as part of its structure. This structural similarity highlights the diverse applications of the acetamide moiety in medicinal chemistry. []

1-Alkyl 3-(2-(substitutedphenyl)quinazolin-4-yl)thioureas

  • Compound Description: This series explores 1-Alkyl 3-(2-(substitutedphenyl)quinazolin-4-yl)thioureas. []
  • Relevance: These compounds share the quinazolin-4-yl core with 2-[(Quinazolin-4-yl)amino]acetamide. Notably, while the acetamide group is absent, these compounds showcase a thiourea group linked to the quinazoline core. This difference highlights the exploration of diverse functional groups around the quinazoline scaffold in drug discovery. []

Properties

CAS Number

55040-21-6

Product Name

2-[(Quinazolin-4-yl)amino]acetamide

IUPAC Name

2-(quinazolin-4-ylamino)acetamide

Molecular Formula

C10H10N4O

Molecular Weight

202.217

InChI

InChI=1S/C10H10N4O/c11-9(15)5-12-10-7-3-1-2-4-8(7)13-6-14-10/h1-4,6H,5H2,(H2,11,15)(H,12,13,14)

InChI Key

OHXMQTOUMSMUNZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)N

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.